3-(Acetyloxy)-2-hydroxypropyl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Acetyloxy)-2-hydroxypropyl 2-methylprop-2-enoate is an organic compound belonging to the class of acrylates. Acrylates are esters of acrylic acid and its derivatives, known for their diverse applications in various fields due to their unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acetyloxy)-2-hydroxypropyl 2-methylprop-2-enoate typically involves the esterification of acrylic acid derivatives with appropriate alcohols. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve continuous-stirred tank reactors (CSTR) to ensure efficient mixing and reaction rates. The process generally requires moderate temperatures and pressures to optimize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Acetyloxy)-2-hydroxypropyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Polymerization: The vinyl group in the compound is highly reactive and can undergo polymerization to form polyacrylates.
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions
Eigenschaften
CAS-Nummer |
29601-69-2 |
---|---|
Molekularformel |
C9H14O5 |
Molekulargewicht |
202.20 g/mol |
IUPAC-Name |
(3-acetyloxy-2-hydroxypropyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H14O5/c1-6(2)9(12)14-5-8(11)4-13-7(3)10/h8,11H,1,4-5H2,2-3H3 |
InChI-Schlüssel |
GGJSOZXRIXSEFY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OCC(COC(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.